molecular formula C18H21N3O3 B2626151 N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 932997-55-2

N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No. B2626151
CAS RN: 932997-55-2
M. Wt: 327.384
InChI Key: XLYSPPVBGPJVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C18H21N3O3 and its molecular weight is 327.384. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

A study synthesized and characterized a series of acetamide derivatives, which demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Structural and Coordination Chemistry

Research on amide derivatives has explored their spatial orientations in anion coordination, revealing their structural diversity and potential in forming channel-like structures through weak interactions. This work underscores the significance of amide derivatives in the study of molecular architecture and coordination chemistry (Kalita & Baruah, 2010).

Green Chemistry in Dye Production

A novel Pd/C catalyst was developed for the green synthesis of "N-(3-Amino-4-methoxyphenyl)acetamide," a key intermediate in azo disperse dyes production. This process demonstrates an environmentally friendly alternative to traditional methods, emphasizing the role of green chemistry in industrial applications (Zhang, 2008).

Antibacterial and Antioxidant Properties

New coumarin derivatives containing acetamide groups were synthesized and exhibited significant antibacterial and antioxidant activities. Such compounds could be valuable in developing therapeutic agents with antibacterial and antioxidant properties (Hamdi et al., 2012).

Molecular Imaging

In the field of molecular imaging, acetamide derivatives have been evaluated as imaging probes for 5-HT2A receptors. Although one study reported that their synthesized compound was not suitable for PET imaging of 5-HT2A receptors due to lack of tracer retention, the research contributes to the ongoing efforts in developing effective imaging agents for neurological studies (Prabhakaran et al., 2006).

Anticancer and Antimicrobial Activity

The synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines and their evaluation for anticancer and antimicrobial activity showcase the potential of acetamide derivatives in cancer therapy and infection control (Kumar et al., 2019).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12-3-8-16-13(9-12)10-18(23)21(20-16)11-17(22)19-14-4-6-15(24-2)7-5-14/h4-7,10,12H,3,8-9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYSPPVBGPJVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

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